molecular formula C9H12O B13340208 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13340208
M. Wt: 136.19 g/mol
InChI Key: RDKZHLIILIIQHW-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₂O. It is a cyclobutane derivative with an aldehyde functional group and a but-3-yn-1-yl substituent. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanone with but-3-yn-1-ylmagnesium bromide, followed by oxidation to form the aldehyde group. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: But-3-yn-1-ylmagnesium bromide, cyclobutanone, oxidizing agent (e.g., pyridinium chlorochromate)

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-3-yn-1-yl group can undergo nucleophilic substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: 1-(But-3-yn-1-yl)cyclobutane-1-carboxylic acid

    Reduction: 1-(But-3-yn-1-yl)cyclobutan-1-ol

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals.

    Material Science: It is used in the development of novel materials with unique properties.

    Biological Studies: Its reactivity and structure make it a useful probe in studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The but-3-yn-1-yl group can undergo various transformations, including cycloaddition and substitution reactions. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler cyclobutane derivative with a ketone functional group.

    But-3-yn-1-ol: An alcohol with a similar but-3-yn-1-yl group.

    Cyclobutane-1-carbaldehyde: A cyclobutane derivative with an aldehyde group but without the but-3-yn-1-yl substituent.

Uniqueness

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde is unique due to the combination of its cyclobutane ring, aldehyde group, and but-3-yn-1-yl substituent. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research applications.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-but-3-ynylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H12O/c1-2-3-5-9(8-10)6-4-7-9/h1,8H,3-7H2

InChI Key

RDKZHLIILIIQHW-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(CCC1)C=O

Origin of Product

United States

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